(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine is a chiral piperidine derivative. Compounds of this nature are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl alcohol, and 4-fluorobenzaldehyde.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the piperidine ring or the fluorophenyl group.
Substitution: The benzyloxy and fluorophenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield a benzaldehyde derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with enzymes and receptors.
Medicine
In medicine, derivatives of piperidine are often explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine would depend on its specific biological target. Typically, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-3-[(Benzyloxy)methyl]-4-phenylpiperidine: Lacks the fluorine atom.
(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-chlorophenyl)piperidine: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine may confer unique properties, such as increased metabolic stability and altered binding affinity to biological targets.
Eigenschaften
CAS-Nummer |
651031-38-8 |
---|---|
Molekularformel |
C19H22FNO |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
(3S,4R)-4-(4-fluorophenyl)-3-(phenylmethoxymethyl)piperidine |
InChI |
InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21-12-17(19)14-22-13-15-4-2-1-3-5-15/h1-9,17,19,21H,10-14H2/t17-,19-/m0/s1 |
InChI-Schlüssel |
QTHHXEDOWBCYOR-HKUYNNGSSA-N |
Isomerische SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COCC3=CC=CC=C3 |
Kanonische SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.